2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid is an intriguing heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenethylamine, have been found to interact with trace amine-associated receptor 1 (taar1) and vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it might regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could lead to changes in the neurotransmitter levels in the brain, affecting various physiological processes.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is involved in the metabolism of the essential amino acid phenylalanine . Phenylalanine is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine, which are crucial for various physiological functions .
Result of Action
Based on its potential interaction with taar1 and vmat2, it might influence neurotransmitter levels in the brain, potentially affecting mood, cognition, and other neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes exist for preparing 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid. One common approach involves the cyclization of appropriate precursors such as α-haloketones with thiourea or thioamide derivatives. Specific conditions, including solvent choice (e.g., ethanol or water) and temperature control, are crucial in ensuring the successful formation of the thiazole ring.
Industrial Production Methods: For large-scale production, employing continuous flow chemistry can improve yield and efficiency. Utilizing solid-phase synthesis techniques and optimizing catalysts for cyclization reactions also play a critical role in industrial setups.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes typically target the thiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methyl(phenyl)amino group or the thiazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating reagents under mild conditions.
Major Products:
Oxidized derivatives (e.g., sulfoxides, sulfones)
Reduced forms (e.g., alcohols)
Substituted analogs with modified functional groups
Scientific Research Applications
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid finds applications in various fields due to its unique structural features:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Potentially useful in designing pharmaceutical agents for treating infections and other diseases.
Industry: Incorporated into formulations for agrochemicals and as an intermediate in material science applications.
Comparison with Similar Compounds
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid stands out compared to similar thiazole-based compounds due to its unique substitution pattern:
2-(4-Methylphenyl)thiazole-5-carboxylic acid
2-Phenylamino-1,3-thiazole-5-carboxylic acid
While these compounds share the thiazole core, the distinct substituents on the amino group influence their chemical properties, reactivity, and applications. This compound's specific arrangement enables unique interactions and reactivity profiles, making it valuable in specialized applications.
Properties
IUPAC Name |
2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDMTDMWPMWXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.